(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid
Overview
Description
(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid is a chiral amino acid derivative with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid typically involves stereoselective aldol reactions. One common method includes the use of aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds with high stereoselectivity . These reactions often require specific conditions such as the presence of divalent metal ions (e.g., Zn²⁺) or pyridoxal phosphate (PLP) as cofactors.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using genetically engineered microorganisms. These processes are designed to optimize yield and stereoselectivity, making use of advanced techniques in metabolic engineering and fermentation .
Chemical Reactions Analysis
Types of Reactions: (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as keto acids, amino alcohols, and substituted amino acids .
Scientific Research Applications
(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain aminotransferases by forming stable complexes with the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
(3S,4S)-3-Hydroxy-4-methylhexanoic acid: Another chiral amino acid derivative with similar stereochemistry.
(2S,3S,4S)-2-Carboxy-4-1-methyl-5®-carboxyl-l(Z)-3(E)-hexadienyl pyrrolidine-3-acetic acid: Known for its neurotoxic properties.
Biological Activity
(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, commonly referred to as Ahppa, is a non-proteinogenic amino acid that has garnered attention due to its significant biological activities. This compound is structurally related to statine and has been identified in various natural products, including peptides derived from marine organisms. This article explores the biological activity of Ahppa, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Ahppa is characterized by the following structural formula:
This compound features a hydroxyl group and an amino group that contribute to its biological activity. The presence of the phenyl group enhances its interaction with biological targets.
Inhibition of Proteases
Ahppa has been shown to act as an inhibitor of various proteases, particularly aspartic proteases. For instance, it is a key component in the design of statine-based peptidomimetics that inhibit the main protease (Mpro) of SARS-CoV . The inhibition of Mpro is crucial for preventing viral replication, making Ahppa a potential candidate for antiviral therapies.
Cytotoxic Activity
In studies involving cytotoxicity against cancer cell lines, Ahppa-containing peptides have demonstrated significant activity. For example, tasiamide B, which includes Ahppa, exhibited an IC50 value of 0.8 µM against KB cells (a human cancer cell line), indicating potent cytotoxic effects . This suggests that Ahppa may play a role in developing anticancer agents.
Antimicrobial Properties
Research has also indicated that compounds containing Ahppa can exhibit antimicrobial activity. A study on stictamides A-C revealed that these compounds inhibited matrix metalloproteinase 12 (MMP12) at concentrations as low as 2.3 µM and reduced invasion in human glioma cell lines . This highlights the potential for Ahppa derivatives in treating infections or inflammatory conditions.
Table 1: Summary of Biological Activities of Ahppa Derivatives
Compound | Biological Activity | IC50/Activity Level | Reference |
---|---|---|---|
Tasiamide B | Cytotoxicity against KB | 0.8 µM | |
Stictamide A | MMP12 inhibition | 2.3 µM | |
Statine Derivatives | Protease inhibition | Varies |
Case Study: Antiviral Applications
A recent study synthesized 23 statine-based peptidomimetics to evaluate their ability to inhibit SARS-CoV Mpro activity. The results showed that compounds containing Ahppa significantly reduced viral replication in vitro, demonstrating its potential as an antiviral agent . The assays employed included fluorescent resonance energy transfer (FRET) methods to quantify protease activity.
Case Study: Antimicrobial Efficacy
In another investigation, derivatives of Ahppa were assessed for their antimicrobial properties against various pathogens. The findings indicated that certain modifications to the Ahppa structure could enhance stability and efficacy against resistant strains . This is particularly relevant given the increasing prevalence of antibiotic resistance.
Properties
IUPAC Name |
(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQQUQHMLWDFB-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CC(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472170 | |
Record name | (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72155-50-1 | |
Record name | (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.